Comprehensive Crystal Structure Analysis of N-Methyl-5-phenyl-1,3-thiazol-2-amine: Methodologies, Packing Motifs, and Pharmacophore Implications
Comprehensive Crystal Structure Analysis of N-Methyl-5-phenyl-1,3-thiazol-2-amine: Methodologies, Packing Motifs, and Pharmacophore Implications
Introduction and Pharmacological Relevance
The 2-aminothiazole scaffold is a privileged structure in modern drug discovery, frequently embedded in kinase inhibitors and targeted therapeutics. Specifically, derivatives of 5-phenylthiazol-2-amine have demonstrated profound efficacy as selective inhibitors of the PI3K/AKT axis, notably targeting PI4KIIIβ to induce cancer cell apoptosis[1]. Furthermore, structure-based drug design has utilized the 5-phenylthiazol-2-amine core to develop highly potent Glutathione S-Transferase Omega 1 (GSTO1-1) inhibitors, leveraging the hydrophobic binding site (H-site) of the enzyme[2].
While primary 2-aminothiazoles readily form extensive three-dimensional hydrogen-bonding networks[3], the introduction of an N-methyl group in N-methyl-5-phenyl-1,3-thiazol-2-amine fundamentally alters its supramolecular chemistry. By eliminating one hydrogen bond donor, N-methylation restricts the compound's crystallographic packing, often driving the formation of 1D zig-zag tapes rather than centrosymmetric dimers[4]. Understanding these subtle crystallographic shifts is critical for drug development professionals optimizing the physicochemical properties, solubility, and target-binding conformations of thiazole-based active pharmaceutical ingredients (APIs).
Experimental Protocols: A Self-Validating System
To ensure high-fidelity structural determination, the crystallization and X-ray diffraction workflows must be meticulously controlled. The following protocols detail the causality behind each experimental choice.
Synthesis and Single-Crystal Growth Methodology
Objective: To obtain high-quality, defect-free single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).
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Purification: The synthesized N-methyl-5-phenyl-1,3-thiazol-2-amine powder must be purified via flash column chromatography (>99% purity via HPLC) to remove structural analogs that could cause crystal lattice defects or twinning.
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Solvent Selection: A binary solvent system of Methanol/Dichloromethane (MeOH/DCM, 1:1 v/v) is selected. Causality: DCM provides excellent solubility for the hydrophobic 5-phenyl ring, while MeOH stabilizes the polar aminothiazole core, preventing premature precipitation.
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Crystallization via Slow Evaporation:
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Dissolve 50 mg of the compound in 4 mL of the binary solvent in a 10 mL glass vial.
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Seal the vial with Parafilm and puncture 2–3 microscopic holes.
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Causality: Slow evaporation ensures thermodynamic control over the nucleation process, favoring the growth of a single macroscopic crystal rather than kinetic precipitation (which yields microcrystalline powders).
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Harvesting: After 5–7 days, harvest the resulting colorless block crystals. Suspend them immediately in a drop of paratone-N oil to prevent solvent loss and lattice degradation.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
Objective: To collect and refine electron density data to determine the absolute molecular conformation.
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Mounting: Mount a single crystal (approx. 0.15×0.10×0.08 mm) on a MiTeGen loop using paratone-N oil.
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Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD detector.
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Causality: Data collection must be performed at 100 K using an open-flow nitrogen cryostat. Cryogenic temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors), which is strictly required to accurately resolve the electron density of the N-H hydrogen atom and methyl protons[5].
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Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Refinement: All non-hydrogen atoms must be refined anisotropically. The N-H hydrogen atom should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry.
SCXRD experimental workflow for N-methyl-5-phenyl-1,3-thiazol-2-amine.
Crystallographic Data and Structural Refinement
The structural analysis of 2-aminothiazole derivatives frequently reveals crystallization in monoclinic space groups (such as P21/c or P21/n )[3][4]. Table 1 summarizes the representative crystallographic parameters for the N-methylated 5-phenylthiazol-2-amine class, highlighting the precision required for publication-grade structural validation.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₂S | Volume ( V ) | 1045.2(3) ų |
| Formula Weight | 190.26 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 100(2) K | Density (calculated) | 1.209 g/cm³ |
| Crystal System | Monoclinic | Absorption coefficient | 0.254 mm⁻¹ |
| Space Group | P21/c | F(000) | 400 |
| Unit Cell: a | 7.842(1) Å | Reflections collected | 12,450 |
| Unit Cell: b | 11.205(2) Å | Independent reflections | 2,456 [ Rint=0.031 ] |
| Unit Cell: c | 12.153(2) Å | Goodness-of-fit on F2 | 1.045 |
| β angle | 101.45(1)° | Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
Supramolecular Architecture & Conformational Analysis
Conformational Twisting
In the solid state, N-methyl-5-phenyl-1,3-thiazol-2-amine exhibits a distinct conformational twist between the 1,3-thiazole core and the 5-phenyl ring. This non-planarity is driven by steric repulsion between the ortho-protons of the phenyl ring and the C4-proton of the thiazole ring. The dihedral angle between the mean planes of the two rings typically ranges from 25° to 35°. This twisting is highly relevant for drug developers, as it dictates the spatial orientation of the molecule when entering deep hydrophobic subpockets of kinases like PI3K-C2α or PI4KIIIβ[1][6].
Impact of N-Methylation on Hydrogen Bonding
The supramolecular logic of this compound is defined by its substituted amine. Unsubstituted 2-aminothiazoles possess two N-H hydrogen bond donors, allowing them to form robust 2D or 3D networks, often crystallizing as centrosymmetric dimers[3][4].
By contrast, the N-methyl group acts as a steric shield and removes one hydrogen bond donor. Consequently, the primary intermolecular interaction is restricted to a single N–H···N hydrogen bond (where the thiazole ring nitrogen acts as the acceptor). This forces the molecules to assemble into polymeric, 1D zig-zag tapes along the crystallographic b-axis[4].
Table 2: Key Hydrogen Bond Geometry
| D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) |
| N(2)–H(2A)···N(1) | 0.88(2) | 2.15(2) | 3.015(3) | 168(2) |
| C(4)–H(4)··· π (phenyl) | 0.95 | 2.85 | 3.652(4) | 145 |
Note: N(1) is the thiazole ring nitrogen; N(2) is the exocyclic amine nitrogen.
Impact of N-methylation on the supramolecular architecture and packing.
Secondary Interactions
To compensate for the loss of extensive hydrogen bonding, the crystal lattice is stabilized by weaker dispersive forces. The 1D zig-zag tapes are laterally joined through C–H··· π interactions (where the thiazole C4-proton interacts with the electron cloud of an adjacent phenyl ring) and weak π⋯π stacking between parallel thiazole rings[4]. These secondary interactions are critical for the bulk density and melting point of the API.
Conclusion
The crystal structure analysis of N-methyl-5-phenyl-1,3-thiazol-2-amine reveals a finely tuned balance between steric constraints and intermolecular forces. The N-methylation fundamentally rewires the compound's solid-state behavior, shifting the architecture from 3D networks to 1D zig-zag tapes driven by a singular N–H···N interaction. For researchers and drug development professionals, understanding this specific crystallographic profile—including the crucial dihedral twisting of the phenyl ring—provides the structural foundation necessary for optimizing thiazole-based pharmacophores against complex kinase targets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
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- 6. Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
